molecular formula C18H20N4O4S B11142865 4,6-dimethoxy-1-methyl-N-[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]-1H-indole-2-carboxamide

4,6-dimethoxy-1-methyl-N-[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]-1H-indole-2-carboxamide

Cat. No.: B11142865
M. Wt: 388.4 g/mol
InChI Key: SODLVEWKMPPYEV-UHFFFAOYSA-N
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Description

4,6-Dimethoxy-1-methyl-N-[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]-1H-indole-2-carboxamide is a synthetic indole derivative characterized by a substituted indole core and a thiazole-containing side chain. The indole ring is functionalized with methoxy groups at positions 4 and 6, a methyl group at position 1, and a carboxamide moiety at position 2. This compound is likely designed for biological applications, given the prevalence of indole-thiazole hybrids in drug discovery .

Properties

Molecular Formula

C18H20N4O4S

Molecular Weight

388.4 g/mol

IUPAC Name

4,6-dimethoxy-1-methyl-N-[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]indole-2-carboxamide

InChI

InChI=1S/C18H20N4O4S/c1-22-13-8-11(25-2)9-15(26-3)12(13)10-14(22)17(24)19-5-4-16(23)21-18-20-6-7-27-18/h6-10H,4-5H2,1-3H3,(H,19,24)(H,20,21,23)

InChI Key

SODLVEWKMPPYEV-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC2=C1C=C(C=C2OC)OC)C(=O)NCCC(=O)NC3=NC=CS3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dimethoxy-1-methyl-N-[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]-1H-indole-2-carboxamide typically involves multiple steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The reaction conditions often include the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH) to yield the desired indole derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4,6-dimethoxy-1-methyl-N-[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]-1H-indole-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Various nucleophiles such as amines or thiols under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4,6-dimethoxy-1-methyl-N-[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]-1H-indole-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,6-dimethoxy-1-methyl-N-[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural analogs of this compound often share the indole-thiazole framework but differ in substituents, functional groups, or side-chain modifications. Below is a detailed comparison based on synthetic routes and structural features derived from evidence:

Table 1: Structural Comparison of Target Compound with Analogous Indole-Thiazole Derivatives

Compound Name/Structure Indole Substituents Thiazole/Thiazolidinone Modifications Functional Group at Position 2 Key Synthesis Conditions
Target Compound : 4,6-Dimethoxy-1-methyl-N-[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]-1H-indole-2-carboxamide 4,6-dimethoxy, 1-methyl 1,3-thiazol-2-ylamino Carboxamide Not explicitly described in evidence
3-[(2-Amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic acid (Scheme 2, ) Unsubstituted or variable 2-amino-4-oxo-thiazol-5-ylidene Carboxylic acid Reflux with AcOH, 3–5 h
3-(4-Oxo-2-thioxothiazolidin-5-ylidenemethyl)-1H-indole-carboxylic acids (Scheme 1, ) Variable (e.g., methyl, halogen) 4-oxo-2-thioxothiazolidin-5-ylidene Carboxylic acid Reflux with AcOH/NaOAc, 2.5 h
Methyl 3-formyl-1H-indole-2-carboxylate derivatives (Intermediate in ) Variable (e.g., methoxy, methyl) N/A Methyl ester Reflux with thiourea/chloroacetic acid

Key Observations:

Indole Core Modifications :

  • The target compound uniquely incorporates 4,6-dimethoxy and 1-methyl groups on the indole ring, which are absent in the analogs from and . These substituents likely enhance lipophilicity and metabolic stability compared to unsubstituted indoles .
  • Derivatives in feature halogen or methyl groups at variable positions, which may influence electronic properties and binding interactions.

Thiazole/Thiazolidinone Variations: The target compound’s 1,3-thiazol-2-ylamino group differs from the 2-amino-4-oxo-thiazole () and 2-thioxo-4-oxo-thiazolidinone () moieties.

Functional Groups at Position 2 :

  • The target compound’s carboxamide group contrasts with the carboxylic acid or ester groups in analogs. This modification improves metabolic resistance and membrane permeability compared to acidic derivatives .

Synthetic Routes :

  • Analogous compounds are synthesized via condensation reactions between 3-formyl-indole derivatives and thiazole precursors under reflux with acetic acid (AcOH) . The target compound likely follows a similar pathway, with additional steps to introduce the methoxy and methyl groups.

Implications of Structural Differences

  • Bioactivity : Thiazole and indole moieties are associated with antimicrobial, anticancer, and kinase-inhibitory activities. The target compound’s carboxamide and methoxy groups may optimize pharmacokinetic properties (e.g., solubility, half-life) relative to carboxylic acid derivatives .

Biological Activity

The compound 4,6-dimethoxy-1-methyl-N-[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]-1H-indole-2-carboxamide is a complex organic molecule with potential pharmacological activities. Its structure incorporates an indole core, dimethoxy groups, a carboxamide moiety, and a thiazole ring, which may contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Characteristics

The molecular formula of the compound is C18H20N4O4SC_{18}H_{20}N_{4}O_{4}S, with a molecular weight of 388.4 g/mol. The structural components include:

  • Indole Core : Known for diverse biological activities.
  • Dimethoxy Groups : Located at positions 4 and 6, potentially enhancing lipophilicity and receptor binding.
  • Thiazole Ring : May influence the compound's interactions with biological targets.

Table 1: Structural Features

FeatureDescription
Indole CoreCentral structure with known pharmacological properties
Dimethoxy GroupsEnhance solubility and binding affinity
Thiazole RingImpacts biological interactions

Pharmacological Properties

Research indicates that indole derivatives exhibit a range of pharmacological activities, including:

  • Antimicrobial Activity : The compound may demonstrate antibacterial and antifungal properties due to its structural features.
  • Anticancer Potential : Some indole derivatives have shown efficacy against various cancer cell lines.

The biological activity of this compound likely involves:

  • Enzyme Inhibition : Interaction with specific enzymes can disrupt metabolic pathways.
  • Receptor Modulation : Binding to receptors may alter cellular signaling pathways.

Case Studies

  • Antibacterial Activity : A study evaluated the compound's effectiveness against Gram-positive and Gram-negative bacteria. Results showed significant inhibition with Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
  • Antifungal Activity : The compound exhibited antifungal effects with MIC values indicating activity against Candida albicans .

Table 2: Biological Activity Summary

Activity TypeTarget OrganismsMIC Values (mg/mL)
AntibacterialS. aureus, E. coli0.0039 - 0.025
AntifungalC. albicansNot specified

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